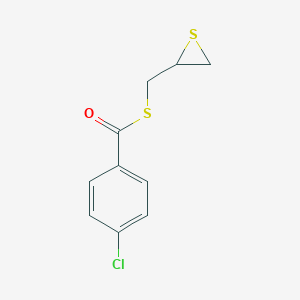
S-(thiiran-2-ylmethyl) 4-chlorobenzenecarbothioate
Description
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester: is an organic compound with the molecular formula C10H9ClOS2 It is a derivative of benzenecarbothioic acid and is characterized by the presence of a chlorine atom at the para position and an epithiopropyl ester group
Properties
CAS No. |
109963-13-5 |
|---|---|
Molecular Formula |
C10H9ClOS2 |
Molecular Weight |
244.8 g/mol |
IUPAC Name |
S-(thiiran-2-ylmethyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10(12)14-6-9-5-13-9/h1-4,9H,5-6H2 |
InChI Key |
SZLZSEGHHKJSBT-UHFFFAOYSA-N |
SMILES |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
Synonyms |
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester typically involves the esterification of p-chlorothiobenzoic acid with 2,3-epithiopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
Chemistry: p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions involving sulfur-containing functional groups.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial properties.
Industry: In industrial applications, p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester is used in the production of specialty chemicals, including agrochemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester exerts its effects involves the interaction of its sulfur-containing functional groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
- p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
- p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
- p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
Uniqueness: Compared to other similar compounds, p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester is unique due to the presence of both a chlorine atom and an epithiopropyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


